L-Glutamine-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

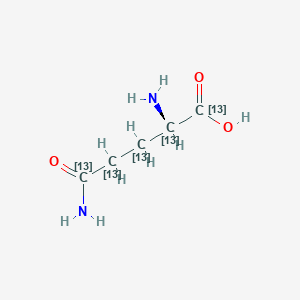

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-WIAREEORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Glutamine-13C5: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine-13C5 is a stable isotope-labeled form of the amino acid L-glutamine, where all five carbon atoms are replaced with the heavy isotope carbon-13. This isotopic labeling makes it a powerful tool in metabolic research, primarily used as a tracer to delineate the metabolic fate of glutamine in biological systems. Its application is particularly prominent in cancer metabolism research, where glutamine plays a critical role in supporting rapid cell proliferation and survival.[1][2][3] This guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of this compound.

Core Applications in Metabolic Research

This compound is instrumental in several key areas of metabolic investigation:

-

Metabolic Flux Analysis (MFA): It allows for the quantitative measurement of the rates (fluxes) of metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can determine the contribution of glutamine to various cellular processes.[1]

-

Tracing Glutamine Metabolism: Researchers can elucidate the pathways through which glutamine is metabolized. This includes its entry into the tricarboxylic acid (TCA) cycle, its role in amino acid and nucleotide biosynthesis, and its contribution to lipid synthesis through reductive carboxylation.[2][4][5][6]

-

Cancer Metabolism Studies: Cancer cells often exhibit altered glutamine metabolism. This compound is used to study these alterations, providing insights into tumor growth, proliferation, and potential therapeutic targets.[4][5][6]

-

In Vivo and In Vitro Models: This tracer is versatile and can be used in both cell culture (in vitro) experiments and in animal models (in vivo) to study metabolism in a more systemic context.[4][7]

Key Metabolic Pathways Traced by this compound

The journey of the 13C atoms from this compound can be tracked through several key metabolic hubs.

Caption: Metabolic fate of this compound in key cellular pathways.

Experimental Protocols

In Vitro Labeling of Cultured Cells

This protocol describes a general procedure for labeling adherent cancer cells with this compound to study metabolic flux.

1. Cell Culture and Media Preparation:

-

Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

-

Prepare labeling medium: Use a base medium formulation (e.g., DMEM) that lacks glutamine.

-

Supplement the base medium with dialyzed fetal bovine serum (to minimize interference from unlabeled glutamine), glucose, and other necessary components.

-

Add this compound to the desired final concentration (a typical concentration is 4 mM).[5]

2. Labeling Experiment:

-

Aspirate the standard growth medium from the cultured cells.

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled glutamine.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a specific duration to allow for the incorporation of the label. The incubation time can range from a few hours to 24 hours or more, depending on the metabolic pathways being investigated.[5][6]

3. Metabolite Extraction:

-

After incubation, aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent. A common choice is 80% methanol.[4]

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

The samples can be stored at -80°C until analysis.

In Vivo Labeling in Mouse Models

This protocol outlines a general procedure for in vivo labeling using this compound in mice bearing tumors.

1. Preparation of Infusion Solution:

-

Dissolve this compound in a suitable vehicle, such as a 1:1 mixture of molecular biology grade water and 1.8% saline.[7]

-

Filter the solution through a 0.22-micron syringe filter to ensure sterility. Prepare this solution fresh before each experiment.[7]

2. Administration of this compound:

-

Anesthetize the mouse according to approved animal protocols.

-

Administer the this compound solution. Common methods include:

-

Intravenous (IV) injection: Place a catheter in the lateral tail vein for infusion. A typical protocol involves a bolus injection (e.g., 0.2125 mg/g body mass) followed by a continuous infusion.[7]

-

Intraperitoneal (IP) injection: Inject the solution directly into the peritoneal cavity.[4]

-

Jugular vein delivery: For more controlled infusions, a catheter can be placed in the jugular vein.[4]

-

3. Sample Collection:

-

After the desired labeling period (which can range from minutes to hours), euthanize the mouse.

-

Quickly excise the tissues of interest (e.g., tumor, liver, brain).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolism.

-

Store the frozen tissues at -80°C until metabolite extraction.

4. Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

-

Follow a similar procedure as the in vitro extraction to separate the metabolite-containing supernatant from the tissue debris.

Analytical Methodologies

The analysis of 13C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used technique for its high sensitivity and ability to separate complex mixtures of metabolites.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites.[8]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of labeled and unlabeled metabolites.[9]

-

Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): These targeted approaches provide high sensitivity and specificity for quantifying known metabolites and their isotopologues.[4][9]

-

Parallel Reaction Monitoring (PRM): This method also offers targeted analysis with high resolution and mass accuracy.[9]

-

Untargeted Metabolomics: High-resolution MS can be used for untargeted analysis to identify a broader range of labeled metabolites.[2]

-

Caption: General experimental workflow for this compound tracing studies.

Data Presentation and Interpretation

The data obtained from this compound tracing experiments are typically presented as the fractional enrichment of 13C in various metabolites or as calculated metabolic fluxes.

Quantitative Data Summary

The following tables provide examples of how quantitative data from this compound tracing experiments can be structured. The values presented are illustrative and will vary depending on the specific experimental conditions and biological system.

Table 1: Fractional Enrichment of TCA Cycle Intermediates in Cancer Cells

| Metabolite | Isotopologue | Fractional Enrichment (%) - Normoxia | Fractional Enrichment (%) - Hypoxia |

| Glutamate | M+5 | 95.2 ± 1.3 | 96.1 ± 0.9 |

| α-Ketoglutarate | M+5 | 88.7 ± 2.1 | 90.3 ± 1.5 |

| Succinate | M+4 | 75.4 ± 3.5 | 68.2 ± 4.1 |

| Fumarate | M+4 | 72.1 ± 3.9 | 65.9 ± 4.3 |

| Malate | M+4 | 70.8 ± 4.2 | 64.5 ± 4.8 |

| Citrate | M+5 | 12.3 ± 2.8 | 38.1 ± 5.2 |

| Aspartate | M+4 | 65.7 ± 4.0 | 58.3 ± 4.6 |

Table 2: Calculated Metabolic Fluxes in Pancreatic Cancer Cells

| Metabolic Flux | Flux Rate (nmol/min/mg protein) - Control | Flux Rate (nmol/min/mg protein) - Drug Treated |

| Glutamine Uptake | 12.5 ± 1.8 | 8.2 ± 1.1 |

| Glutaminolysis (Glutamine -> α-KG) | 10.1 ± 1.5 | 5.9 ± 0.9 |

| TCA Cycle (α-KG -> Malate) | 8.7 ± 1.3 | 4.8 ± 0.7 |

| Reductive Carboxylation (α-KG -> Citrate) | 1.4 ± 0.4 | 1.1 ± 0.3 |

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its ability to trace the metabolic fate of glutamine provides invaluable insights into fundamental biological processes and disease states, particularly in the field of oncology. The methodologies described in this guide offer a framework for designing and executing robust stable isotope tracing experiments to advance our understanding of metabolic reprogramming and to identify novel therapeutic strategies.

References

- 1. Metabolomics | CK Isotopes [ckisotopes.com]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purity of L-Glutamine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purity of L-Glutamine-¹³C₅, a stable isotope-labeled amino acid crucial for metabolic research, particularly in the fields of oncology and neurology. This document details synthetic pathways, purification protocols, and analytical methods for quality control, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

L-Glutamine-¹³C₅ is a non-radioactive, stable isotope-labeled form of the amino acid L-glutamine, where all five carbon atoms are replaced with the ¹³C isotope. This isotopic labeling allows for the precise tracing of glutamine's metabolic fate in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] Its application is pivotal in metabolic flux analysis, studying cancer cell metabolism, and understanding neurotransmitter synthesis.[5][6][7] The synthesis of high-purity L-Glutamine-¹³C₅ is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic enrichment and to minimize impurities.

Chemical Synthesis of L-Glutamine-¹³C₅

The chemical synthesis of L-Glutamine-¹³C₅ typically starts from a commercially available ¹³C-labeled precursor, such as L-Glutamic acid-¹³C₅. The core of the synthesis involves the amidation of the γ-carboxyl group of glutamic acid. Several synthetic strategies have been developed for glutamine and its labeled analogues, often involving protection of the α-amino and α-carboxyl groups, activation of the γ-carboxyl group, and subsequent amidation.

A representative multi-step synthesis approach is outlined below, adapted from methodologies described for similar isotopically labeled glutamine derivatives.[5][8]

Generalized Synthetic Pathway

The synthesis can be conceptually broken down into the following key stages:

-

Protection of L-Glutamic acid-¹³C₅: The α-amino and α-carboxyl groups of the starting material, L-Glutamic acid-¹³C₅, are protected to prevent side reactions during the subsequent amidation step. Phthalic anhydride is a common protecting group for the α-amino group.[9]

-

Activation of the γ-Carboxyl Group: The γ-carboxyl group is activated to facilitate the reaction with ammonia. This can be achieved by converting it into an acid anhydride or another reactive ester.

-

Amidation: The activated γ-carboxyl group is reacted with a source of ammonia to form the γ-amide, yielding the protected L-Glutamine-¹³C₅.

-

Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final product, L-Glutamine-¹³C₅.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. L-グルタミン-13C5 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile synthesis [5-(13)C-4-(2)H(2)]-L-glutamine for hyperpolarized MRS imaging of cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

L-Glutamine-¹³C₅: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, L-Glutamine-¹³C₅ serves as a powerful tool in metabolic research. This stable isotope-labeled amino acid is instrumental in tracing the metabolic fate of glutamine within cellular systems, offering profound insights into biochemical pathways critical in fields such as oncology, immunology, and neurobiology.

L-Glutamine, the most abundant amino acid in the human body, is a key player in a multitude of metabolic processes, including nucleotide synthesis, redox homeostasis, and energy production. By replacing the naturally occurring ¹²C atoms with the heavier ¹³C isotope at all five carbon positions, L-Glutamine-¹³C₅ enables the precise tracking and quantification of glutamine's contribution to these pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the physical and chemical properties of L-Glutamine-¹³C₅, detailed experimental protocols for its use, and visualizations of the key metabolic pathways it helps to elucidate.

Core Physical and Chemical Properties

The fundamental characteristics of L-Glutamine-¹³C₅ are crucial for its effective application in experimental settings. The following tables summarize its key physical, chemical, and analytical properties.

| Identifier | Value | Source |

| CAS Number | 184161-19-1 | [MedChemExpress, Sigma-Aldrich] |

| Molecular Formula | ¹³C₅H₁₀N₂O₃ | [MedChemExpress] |

| Molecular Weight | 151.11 g/mol | [MedChemExpress, Sigma-Aldrich] |

| Synonyms | L-Glutamic acid 5-amide-¹³C₅, (S)-2,5-Diamino-5-oxopentanoic acid-¹³C₅, L-Glutamine-ul-¹³C | [Sigma-Aldrich] |

| Property | Value | Source |

| Appearance | White to off-white solid | [Sigma-Aldrich] |

| Melting Point | 185 °C (decomposes) | [Sigma-Aldrich] |

| Solubility | Soluble in water (16.67 mg/mL, requires warming and sonication) and 1 M HCl (50 mg/mL). | [MedChemExpress, Sigma-Aldrich] |

| Optical Activity | [α]25/D +33.0° (c = 2 in 5 M HCl) | [Sigma-Aldrich] |

| Storage | Store at room temperature, protected from light and moisture. | [Cambridge Isotope Laboratories, Inc.] |

| Specification | Value | Source |

| Isotopic Purity | ≥98 atom % ¹³C | [Sigma-Aldrich] |

| Chemical Purity | ≥95% (CP) | [Sigma-Aldrich] |

| Mass Shift | M+5 | [Sigma-Aldrich] |

Key Metabolic Pathways of Glutamine

L-Glutamine-¹³C₅ is primarily used to trace the flow of carbon atoms through central carbon metabolism. The following diagrams, generated using the DOT language, illustrate the major metabolic fates of glutamine.

Caption: Oxidative glutamine metabolism (Glutaminolysis).

A Technical Guide to L-Glutamine-¹³C₅: Mechanism of Action in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Stable Isotopes in Metabolic Research

Modern metabolic research has shifted from measuring static metabolite levels to understanding the dynamic flow, or flux, of molecules through complex biochemical networks.[1] Stable isotope tracers, such as L-Glutamine-¹³C₅, are paramount to this endeavor.[2][3] L-Glutamine-¹³C₅ is a non-radioactive, stable isotope-labeled (SIL) form of the amino acid L-glutamine, where all five carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C).[4] This labeling allows researchers to trace the fate of glutamine's carbon backbone as it is metabolized by the cell, providing a quantitative map of its contribution to various biosynthetic and bioenergetic pathways.[3][5]

Glutamine is the most abundant amino acid in human circulation and plays a central role in the metabolism of highly proliferative cells, particularly cancer cells.[6][7] It serves as a key nitrogen donor for nucleotide and amino acid synthesis and a significant carbon source to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5][8][9][10] By using L-Glutamine-¹³C₅, scientists can dissect these pathways, identify metabolic reprogramming in disease states, and evaluate the efficacy of drugs that target cellular metabolism.[5][7][11]

Mechanism of Action: Tracing the Metabolic Fate of L-Glutamine-¹³C₅

The "mechanism of action" of L-Glutamine-¹³C₅ is its journey through metabolic pathways. The heavy carbon atoms act as a signal that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, revealing which downstream metabolites are derived from glutamine.

Cellular Uptake and Conversion to α-Ketoglutarate

The journey begins with the transport of L-Glutamine-¹³C₅ into the cell, primarily via solute carrier (SLC) family transporters like SLC1A5 (ASCT2).[8] Once inside, the process of glutaminolysis commences in the mitochondria.[8]

-

Glutamine to Glutamate: The enzyme glutaminase (GLS) catalyzes the hydrolysis of L-Glutamine-¹³C₅, removing the amide nitrogen to produce L-Glutamate-¹³C₅ and ammonia.[8][12]

-

Glutamate to α-Ketoglutarate: L-Glutamate-¹³C₅ is then converted into α-Ketoglutarate-¹³C₅ (α-KG-¹³C₅). This conversion can occur via two main routes:

At this stage, the five-carbon skeleton of glutamine is now in the form of the key TCA cycle intermediate, α-ketoglutarate, and is fully labeled with ¹³C.

Oxidative Metabolism in the TCA Cycle (Anaplerosis)

The primary fate of glutamine-derived α-KG-¹³C₅ in many cells is to enter the TCA cycle to replenish intermediates used for biosynthesis.[12][13] This is a critical function, especially in cancer cells that shunt glucose-derived pyruvate away from the TCA cycle.[12]

-

α-KG → Succinyl-CoA → ... → Oxaloacetate: As α-KG-¹³C₅ proceeds through the oxidative TCA cycle, the ¹³C labels are transferred to subsequent intermediates.

-

The first turn of the cycle produces Succinyl-CoA-¹³C₄ (one ¹³C is lost as ¹³CO₂) and subsequently Malate-¹³C₄ and Oxaloacetate-¹³C₄.

-

The detection of these M+4 labeled intermediates by mass spectrometry is a direct indicator of glutamine anaplerosis.[14]

-

Reductive Carboxylation: An Alternative Pathway

Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reverse pathway known as reductive carboxylation.[7][11]

-

α-KG → Isocitrate → Citrate: The enzyme isocitrate dehydrogenase (IDH), operating in reverse, reductively carboxylates α-KG-¹³C₅ to form Isocitrate-¹³C₅.[7][15][16]

-

This is then isomerized to Citrate-¹³C₅. This M+5 labeled citrate is a hallmark of reductive carboxylation.[17]

-

This pathway is a crucial source of cytosolic acetyl-CoA for the synthesis of fatty acids and lipids, independent of glucose.[7][15][16] The detection of ¹³C labels in fatty acids after administration of L-Glutamine-¹³C₅ provides strong evidence for this metabolic route.[2][6][15]

Data Presentation: Quantitative Analysis of ¹³C Labeling

The power of L-Glutamine-¹³C₅ lies in quantifying the fractional contribution of glutamine to downstream metabolite pools. This is achieved by measuring the mass isotopologue distribution (MID) of metabolites using LC-MS. The MID reveals the percentage of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.

Below are representative tables summarizing the type of quantitative data obtained from a ¹³C₅-glutamine tracing experiment in a cancer cell line.

Table 1: Mass Isotopologue Distribution (%) of TCA Cycle Intermediates after L-Glutamine-¹³C₅ Labeling

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | Predominant Pathway |

| Glutamate | 5.2 | 0.5 | 0.8 | 1.1 | 2.4 | 90.0 | Direct Precursor |

| α-Ketoglutarate | 8.1 | 0.6 | 0.9 | 1.3 | 2.8 | 86.3 | Direct Precursor |

| Malate | 35.5 | 2.1 | 5.5 | 4.1 | 52.8 | 0.0 | Anaplerosis |

| Aspartate | 38.9 | 2.5 | 6.1 | 4.5 | 48.0 | 0.0 | Anaplerosis (via OAA) |

| Citrate | 45.1 | 3.0 | 7.2 | 5.1 | 28.1 | 11.5 | Anaplerosis & Reductive |

Note: Data are hypothetical but representative of typical experimental outcomes. M+5 in Glutamate and α-KG confirms the uptake and conversion of the tracer. M+4 in Malate and Aspartate demonstrates significant anaplerotic flux.[14] M+5 in Citrate is a clear marker of reductive carboxylation.[17]

Table 2: Fractional Contribution of Glutamine to Lipogenic Acetyl-CoA

| Condition | Tracer | % Contribution of Glutamine to Palmitate (C16:0) | Key Finding |

| Normoxia (21% O₂) | L-Glutamine-¹³C₅ | 12.5% | Modest contribution to lipids. |

| Hypoxia (1% O₂) | L-Glutamine-¹³C₅ | 38.2% | Hypoxia significantly upregulates reductive carboxylation for lipogenesis.[16][17] |

Experimental Protocols

Conducting a successful stable isotope tracing experiment requires careful planning and execution.[1]

General Experimental Workflow

The overall process involves cell culture with the SIL tracer, rapid quenching of metabolism, metabolite extraction, and analysis by mass spectrometry.

Detailed Methodology: In Vitro Labeling

This protocol provides a step-by-step guide for a typical experiment using adherent cells.[2]

-

Cell Seeding: Plate cells (e.g., human glioblastoma cells) in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS.

-

Preparation of Labeling Medium: Prepare DMEM medium where standard L-glutamine is replaced with L-Glutamine-¹³C₅ (e.g., at a final concentration of 4 mM).

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed L-Glutamine-¹³C₅ labeling medium to each well.

-

Incubate for a desired time course. The duration depends on the pathway of interest; TCA cycle intermediates often reach isotopic steady state within hours.[1]

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plate on a bed of dry ice to rapidly quench metabolic activity.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Incubate the plates at -80°C for at least 15 minutes.

-

Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Analysis:

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., a Q-Exactive) coupled with liquid chromatography (e.g., using a ZIC-pHILIC column for polar metabolite separation).[18]

-

-

Data Processing:

-

Process the raw LC-MS data using software like MAVEN to identify metabolites and their mass isotopologue distributions.[3]

-

Correct the raw MID data for the natural abundance of ¹³C and other isotopes to determine the true fractional enrichment from the tracer.

-

Conclusion and Future Directions

L-Glutamine-¹³C₅ is an indispensable tool for elucidating the complexities of cellular metabolism.[5][19] Its application has been pivotal in understanding the metabolic reprogramming that characterizes diseases like cancer, revealing phenomena such as enhanced glutaminolysis and reductive carboxylation.[7][11][17] For drug development professionals, these tracing techniques offer a powerful method to confirm the mechanism of action of metabolic inhibitors, identify off-target effects, and discover novel therapeutic vulnerabilities.[9][12] As analytical technologies continue to improve in sensitivity and resolution, the use of L-Glutamine-¹³C₅ and other stable isotope tracers will undoubtedly lead to deeper insights into the metabolic underpinnings of health and disease.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Cambridge Isotope Laboratories L-Glutamine 13C5, 184161-19-1, MFCD00144603, | Fisher Scientific [fishersci.com]

- 5. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blocking anaplerotic entry of glutamine to TCA cycle sensitizes K-Ras mutant cancer cells to cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to L-Glutamine-¹³C₅ as a Metabolic Tracer

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Glutamine and Isotopic Tracers

Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells and activated immune cells.[1][2][3] It serves not only as a building block for proteins and nucleotides but also as a major carbon and nitrogen source, fueling cellular bioenergetics and maintaining redox homeostasis.[1][4] Glutamine's metabolic versatility makes it a key player in the metabolic reprogramming that characterizes many disease states, particularly cancer.[5][6]

Stable isotope tracers, such as uniformly carbon-13 labeled L-Glutamine (L-Glutamine-¹³C₅), are indispensable tools for elucidating the complex fate of glutamine within metabolic networks.[4][7] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can track the incorporation of glutamine-derived carbons into downstream metabolites.[8][9] This technique, known as metabolic flux analysis (MFA), provides a quantitative snapshot of intracellular enzyme activities and pathway utilization, offering profound insights into cellular physiology and pathology.[5][7] This guide details the biological role of L-Glutamine-¹³C₅, presents methodologies for its use, and provides a framework for data interpretation.

Core Metabolic Pathways Traced by L-Glutamine-¹³C₅

L-Glutamine-¹³C₅ is a powerful tool to investigate several key metabolic routes. The five ¹³C atoms of the tracer are incorporated into a variety of downstream molecules, and their distribution, known as the mass isotopologue distribution (MID), reveals the activity of specific pathways.[10]

Glutaminolysis and TCA Cycle Anaplerosis (Oxidative Metabolism)

The primary catabolic pathway for glutamine is glutaminolysis. In this process, glutamine is first deaminated to glutamate, which is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG).[10][11] This anaplerotic function is vital for replenishing the TCA cycle, a central hub of cellular metabolism that provides precursors for biosynthesis and generates reducing equivalents for ATP production.[1][2]

When cells are cultured with L-Glutamine-¹³C₅:

-

Glutamate and α-Ketoglutarate: Both metabolites will appear as the M+5 isotopologue, indicating they have incorporated all five carbons from the glutamine tracer.[11]

-

Forward TCA Cycle Intermediates: As the M+5 α-KG is oxidized in the TCA cycle, it loses a ¹³CO₂ molecule during the conversion to succinyl-CoA. Consequently, downstream intermediates such as succinate, fumarate, malate, and the derived amino acid aspartate will be predominantly labeled as M+4 isotopologues.[1][10] Observing a strong M+4 signal in these metabolites is a clear indicator of oxidative glutamine metabolism fueling the TCA cycle.[2]

Reductive Carboxylation (Reductive Metabolism)

Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a reverse TCA cycle pathway known as reductive carboxylation.[5][10][11] In this pathway, glutamine-derived α-KG is reductively carboxylated by the enzyme isocitrate dehydrogenase (IDH) to form isocitrate, which is then isomerized to citrate.[10] This M+5 citrate can then be exported to the cytosol and cleaved to generate acetyl-CoA for de novo lipogenesis (the synthesis of fatty acids).[3][5]

-

Citrate: The detection of M+5 citrate is the hallmark of reductive carboxylation activity.[10][11] This occurs because the entire five-carbon backbone of α-KG is incorporated into the citrate molecule.

-

Lipids: The M+5 citrate can be converted into M+2 acetyl-CoA, which is then used to synthesize fatty acids. Therefore, L-Glutamine-¹³C₅ can be used to trace the contribution of glutamine to lipid synthesis.[3][10]

The ability to distinguish between oxidative (M+4 intermediates) and reductive (M+5 citrate) glutamine metabolism makes L-Glutamine-¹³C₅ an exceptionally informative tracer.[10]

Caption: Core metabolic fates of L-Glutamine-¹³C₅.

Data Presentation: Interpreting Isotope Labeling Patterns

Quantitative analysis of mass isotopologue distributions (MIDs) is the cornerstone of metabolic tracer studies. The tables below summarize the expected labeling patterns and the types of quantitative data that can be derived from an L-Glutamine-¹³C₅ experiment.

Table 1: Expected Mass Isotopologue Distribution (MID) from L-Glutamine-¹³C₅

| Metabolite | Pathway | Expected Primary Isotopologue (M+n) | Implication |

| Glutamate | Glutaminolysis | M+5 | Direct conversion from glutamine.[11] |

| α-Ketoglutarate | Glutaminolysis | M+5 | Direct conversion from glutamate.[11] |

| Proline | Amino Acid Synthesis | M+5 | Biosynthesis from glutamate.[2] |

| Citrate | Reductive Carboxylation | M+5 | Reductive carboxylation of α-KG.[10] |

| Succinate | Oxidative TCA Cycle | M+4 | Oxidative metabolism of α-KG.[10] |

| Fumarate | Oxidative TCA Cycle | M+4 | Oxidative metabolism of α-KG.[10] |

| Malate | Oxidative TCA Cycle | M+4 | Oxidative metabolism of α-KG.[10] |

| Aspartate | Oxidative TCA Cycle | M+4 | Transamination of M+4 oxaloacetate.[2] |

| Glutathione (GSH) | Redox Homeostasis | M+5 | Incorporation of M+5 glutamate.[6] |

Table 2: Key Quantitative Metrics from L-Glutamine-¹³C₅ Tracing Studies

| Metric | Description | Example Application |

| Isotopic Enrichment (%) | The percentage of a metabolite pool that is labeled with ¹³C. | Determines the extent to which glutamine contributes to the total pool of a specific metabolite. |

| Fractional Contribution | The fraction of a product metabolite's carbon atoms that are derived from the glutamine tracer. | Calculating the relative importance of glutamine versus other substrates (like glucose) for fueling the TCA cycle.[10] |

| Relative Flux Ratio | The ratio of fluxes through two competing pathways. | Comparing the rate of reductive carboxylation (M+5 citrate) to oxidative TCA flux (M+4 malate).[11] |

| Absolute Metabolic Flux (e.g., nmol/µg protein/hr) | The absolute rate of conversion of substrates to products, calculated using metabolic flux analysis (MFA) models. | Quantifying the precise rate of glutamine consumption or fatty acid synthesis under different drug treatments.[5] |

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for performing a ¹³C-glutamine tracing experiment in adherent cell cultures. Parameters should be optimized for specific cell lines and experimental conditions.[10]

Materials

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Custom DMEM lacking glucose and glutamine

-

L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, CLM-1822-H)

-

Unlabeled L-Glutamine and D-Glucose

-

6-well cell culture plates

-

Cold (4°C) 0.9% NaCl (Saline) solution

-

Cold (-80°C) 80% Methanol (HPLC-grade)

-

Cell scraper

-

Centrifuge

Methodology

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard culture medium.

-

Preparation of Labeling Medium: Prepare fresh DMEM containing the desired concentration of glucose (e.g., 10 mM) and L-Glutamine-¹³C₅ (e.g., 2 mM). The concentration should mimic physiological levels or the conditions being tested.

-

Isotope Labeling:

-

Aspirate the standard medium from the cells.

-

Quickly wash the cells once with pre-warmed PBS or saline.

-

Add the pre-warmed ¹³C-labeling medium to each well.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by cell line and metabolic rates and should be determined empirically (typically 6-24 hours).[10]

-

-

Metabolite Extraction:

-

Quenching: To halt all enzymatic activity instantly, place the 6-well plate on dry ice. Aspirate the labeling medium.

-

Washing: Quickly wash the cell monolayer with 1-2 mL of ice-cold saline. It is critical to use saline instead of PBS to avoid phosphate interference in subsequent GC-MS analysis.[10] Aspirate the saline completely.

-

Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.[8]

-

Harvesting: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Lysis & Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

-

Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This extract can be stored at -80°C until analysis.

-

-

Sample Analysis:

-

Dry the metabolite extracts, typically using a speed vacuum concentrator.

-

The dried metabolites are then derivatized (for GC-MS) or reconstituted in an appropriate solvent (for LC-MS).

-

Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the metabolites and their mass isotopologues.[3][10]

-

-

Data Analysis:

-

Identify metabolites based on retention time and mass fragmentation patterns.

-

Quantify the peak areas for each mass isotopologue (e.g., M+0, M+1, M+2, etc.) of a given metabolite.

-

Correct the raw data for the natural abundance of ¹³C.

-

Calculate the metrics described in Table 2 to interpret the metabolic phenotype.

-

Caption: A typical experimental workflow for ¹³C metabolic tracing.

Applications in Research and Drug Development

The use of L-Glutamine-¹³C₅ extends across basic research and translational science:

-

Oncology: It is extensively used to study the "glutamine addiction" of cancer cells.[6] By tracing glutamine metabolism, researchers can identify metabolic vulnerabilities that can be targeted for therapy, such as inhibitors of glutaminase (GLS) or reductive carboxylation pathways.[1][6]

-

Immunology: Activated immune cells, like T cells, dramatically increase glutamine consumption to support their proliferation and effector functions.[2] L-Glutamine-¹³C₅ helps delineate the metabolic programs essential for a proper immune response.

-

Drug Development: This tracer is invaluable for determining the mechanism of action of drugs that target cellular metabolism.[1] Researchers can assess how a compound alters glutamine utilization, providing direct evidence of on-target effects and revealing potential off-target metabolic reprogramming.

Conclusion

L-Glutamine-¹³C₅ is a cornerstone of modern metabolic research. It provides a dynamic and quantitative view of how cells utilize one of their most important nutrients. The ability to simultaneously probe oxidative and reductive pathways, as well as biosynthetic outputs, offers an unparalleled level of detail into the metabolic wiring of a cell. For researchers in academia and industry, mastering the application of this tracer is essential for unraveling the metabolic complexities of disease and developing the next generation of targeted therapies.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.25 [isotope.com]

- 10. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

L-Glutamine-¹³C₅ Isotopic Enrichment: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine, a non-essential amino acid, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a major source of carbon and nitrogen for the synthesis of macromolecules and as an anaplerotic source for the tricarboxylic acid (TCA) cycle.[1][2] The use of stable isotope-labeled L-Glutamine, particularly uniformly labeled L-Glutamine-¹³C₅, has become an indispensable tool in metabolic flux analysis (MFA) to trace the fate of glutamine carbons through various metabolic pathways.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with L-Glutamine-¹³C₅ isotopic enrichment studies, with a particular focus on cancer metabolism.

Core Principles of ¹³C Isotopic Enrichment

Stable isotope tracing utilizes compounds in which one or more atoms have been replaced by their heavy isotope, in this case, replacing ¹²C with ¹³C. When cells are cultured in media containing L-Glutamine-¹³C₅, the labeled carbon atoms are incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the mass shifts in these metabolites, allowing for the quantitative analysis of metabolic fluxes.[3] L-Glutamine-¹³C₅ is particularly informative as it labels all five carbon atoms, enabling the detailed tracking of their distribution through central carbon metabolism.[4]

Key Metabolic Pathways Traced by L-Glutamine-¹³C₅

The metabolism of glutamine is multifaceted and can be effectively dissected using L-Glutamine-¹³C₅. The primary routes include glutaminolysis and reductive carboxylation.

-

Glutaminolysis: In this oxidative pathway, glutamine is converted to glutamate and then to α-ketoglutarate (α-KG), which enters the TCA cycle to generate energy and biosynthetic precursors.[5][6]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate and subsequently citrate, providing a key source of acetyl-CoA for de novo lipogenesis.[5][6]

The flow of the ¹³C label from glutamine through these pathways provides a detailed map of cellular metabolic reprogramming, a hallmark of cancer.[1][2]

Experimental Protocols

A typical L-Glutamine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis. The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Labeling

A standardized protocol for isotopic labeling in cultured cells is crucial for reproducible results.

Table 1: Protocol for ¹³C-Glutamine Labeling in Cell Culture

| Step | Procedure | Details and Considerations |

| 1. Cell Seeding | Seed cells in appropriate culture vessels (e.g., 6-well plates). | Cell density should allow for logarithmic growth during the labeling period. A typical seeding density is 200,000 cells/well.[2] |

| 2. Cell Attachment | Allow cells to attach and grow in standard culture medium. | An incubation period of at least 6 hours is recommended.[2] |

| 3. Media Switch | Replace the standard medium with medium containing L-Glutamine-¹³C₅. | The concentration of the tracer should be similar to that of glutamine in standard medium (e.g., 4 mM). Ensure the medium contains all other necessary nutrients.[2] |

| 4. Incubation | Incubate cells for a predetermined period to achieve isotopic steady state. | The time required to reach steady state varies between cell lines and metabolites. Preliminary time-course experiments are recommended.[1] |

Metabolite Extraction

The efficient extraction of intracellular metabolites is critical for accurate analysis.

Table 2: Protocol for Polar Metabolite Extraction

| Step | Procedure | Details and Considerations |

| 1. Quenching | Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). | This step halts enzymatic activity and removes extracellular metabolites. |

| 2. Lysis and Extraction | Add a cold extraction solvent (e.g., 80% methanol) to the cells.[7] | Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. |

| 3. Centrifugation | Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C.[8] | This pellets cell debris and proteins. |

| 4. Supernatant Collection | Collect the supernatant containing the polar metabolites. | The supernatant can then be dried and derivatized for GC-MS analysis or directly analyzed by LC-MS. |

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for measuring ¹³C enrichment.

Table 3: Overview of Mass Spectrometry Analysis

| Parameter | GC-MS | LC-MS/MS |

| Sample Preparation | Requires chemical derivatization to increase volatility.[2] | Often requires less sample preparation. |

| Metabolite Coverage | Excellent for small, volatile metabolites like TCA cycle intermediates. | Broad coverage of polar and non-polar metabolites.[9][10] |

| Instrumentation | Widely available and robust. | Offers high sensitivity and specificity, particularly with tandem MS.[9][10] |

| Data Analysis | Analysis of mass isotopomer distributions (MIDs) to determine the number of ¹³C atoms in a fragment. | Selected reaction monitoring (SRM) or full scan analysis to quantify labeled and unlabeled metabolites.[7] |

Data Presentation and Interpretation

The primary output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data reveals the fractional contribution of the labeled substrate to each metabolite pool.

Table 4: Example Mass Isotopomer Distribution for TCA Cycle Intermediates after L-Glutamine-¹³C₅ Labeling

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | Interpretation |

| Glutamate | 5% | 2% | 3% | 5% | 10% | 75% | High M+5 indicates direct conversion from glutamine. |

| α-Ketoglutarate | 8% | 3% | 4% | 6% | 12% | 67% | High M+5 reflects active glutaminolysis. |

| Citrate | 30% | 5% | 15% | 8% | 22% | 20% | M+5 indicates reductive carboxylation; M+4 indicates oxidative TCA cycle flux. |

| Malate | 40% | 10% | 25% | 15% | 10% | 0% | M+4 indicates multiple turns of the oxidative TCA cycle. |

| Aspartate | 35% | 8% | 20% | 12% | 25% | 0% | M+4 is derived from M+4 oxaloacetate from the TCA cycle. |

Note: The values in this table are illustrative and will vary depending on the cell type and experimental conditions.

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams can effectively illustrate the complex relationships in metabolic pathways and experimental designs.

Caption: Glutamine metabolism pathways traced by L-Glutamine-¹³C₅.

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Conclusion

L-Glutamine-¹³C₅ isotopic enrichment is a powerful and indispensable technique for elucidating the complexities of cellular metabolism, particularly in the context of diseases like cancer.[1][2] By providing a quantitative map of metabolic fluxes, these studies offer invaluable insights into the metabolic reprogramming that drives cell proliferation and survival. The detailed protocols and data interpretation frameworks presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to leverage this technology to uncover novel therapeutic targets and advance our understanding of metabolic regulation.

References

- 1. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ckisotopes.com [ckisotopes.com]

- 8. researchgate.net [researchgate.net]

- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 10. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on Glutamine Metabolism with ¹³C Tracers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles and methodologies for studying glutamine metabolism using stable isotope tracers, specifically ¹³C-labeled glutamine. The central role of glutamine in cellular metabolism, particularly in cancer, makes it a critical area of investigation for understanding disease states and developing novel therapeutic strategies. This document details the primary metabolic pathways of glutamine, outlines comprehensive experimental protocols for ¹³C tracer studies, presents quantitative data interpretation, and visualizes key metabolic and experimental workflows.

Introduction: The Pivotal Role of Glutamine Metabolism

Glutamine, the most abundant amino acid in the bloodstream, is a crucial nutrient for highly proliferative cells, including cancer cells.[1][2][3][4] It serves as a primary source of carbon and nitrogen for the synthesis of essential macromolecules such as nucleotides, amino acids, and lipids.[2][3][4][5] Unlike normal differentiated cells, cancer cells often exhibit reprogrammed metabolism, characterized by an increased reliance on glutamine, a phenomenon often termed "glutamine addiction."[1] This metabolic shift supports the bioenergetic and biosynthetic demands of rapid cell growth and proliferation.[6][7]

The metabolism of glutamine is primarily initiated by its conversion to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS).[5][8][9] From glutamate, the metabolic pathways diverge, with two major routes being of primary interest:

-

Glutaminolysis: This is the oxidative pathway where glutamate is converted to α-ketoglutarate (α-KG), which then enters the tricarboxylic acid (TCA) cycle to generate ATP and reducing equivalents (NADH and FADH₂).[6][7][10] This process, known as anaplerosis, replenishes TCA cycle intermediates, supporting energy production and biosynthesis.[1][7][11]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate, which is then converted to citrate.[6][7][10] This citrate is exported to the cytoplasm and cleaved to produce acetyl-CoA, a key precursor for de novo lipogenesis (fatty acid synthesis).[6][7][10]

Given the complexity and context-dependency of these pathways, stable isotope tracing with ¹³C-labeled glutamine has become an indispensable tool for accurately quantifying metabolic fluxes and elucidating the metabolic fate of glutamine in various biological systems.[11]

Key Metabolic Pathways of Glutamine

The journey of glutamine from uptake to its contribution to various cellular components can be traced effectively using ¹³C-labeled isotopes. The following diagrams illustrate the primary pathways.

References

- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 6. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advancing Cancer Treatment by Targeting Glutamine Metabolism-A Roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

L-Glutamine-¹³C₅: A Technical Guide to Unraveling Amino Acid Pathways

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells and plays a central role in a myriad of metabolic pathways.[1][2] The stable isotope-labeled form, L-Glutamine-¹³C₅, has emerged as an indispensable tool for researchers to trace the metabolic fate of glutamine and elucidate the intricate workings of amino acid metabolism, particularly in the context of cancer and other diseases.[3][4] This in-depth technical guide provides a comprehensive overview of the application of L-Glutamine-¹³C₅ as a metabolic tracer, complete with experimental protocols, data presentation, and pathway visualizations to empower your research.

Core Principles of L-Glutamine-¹³C₅ Tracing

L-Glutamine-¹³C₅ is a form of L-Glutamine where all five carbon atoms are replaced with the heavy isotope, carbon-13.[5][6] When introduced into a biological system, the ¹³C-labeled carbons can be tracked as they are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these ¹³C-labeled metabolites, thereby mapping the flow of glutamine-derived carbons through various metabolic pathways.[5][7] This technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite levels.[8]

The primary metabolic routes of glutamine that can be investigated using L-Glutamine-¹³C₅ include:

-

Glutaminolysis: The conversion of glutamine to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis.[4][9]

-

Reductive Carboxylation: A pathway, often active in cancer cells and under hypoxic conditions, where α-ketoglutarate is converted to citrate in a reversal of the TCA cycle, providing a source for lipid synthesis.[4][9]

-

Amino Acid Synthesis: The nitrogen and carbon from glutamine are used to synthesize other non-essential amino acids such as glutamate, aspartate, and proline.[10][11]

-

Nucleotide Synthesis: The nitrogen from glutamine is a crucial component in the de novo synthesis of purines and pyrimidines.[11][12]

-

Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of the major cellular antioxidant, glutathione.[1]

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to L-Glutamine-¹³C₅ tracing experiments.

| Parameter | Value | Notes |

| L-Glutamine Concentration in Cell Culture Media | ||

| DMEM/F12 Nutrient Mixture | 2.5 mM | Optimal concentration. |

| Serum-Free/Protein Free Hybridoma Medium | 2.7 mM | Optimal concentration. |

| DMEM, GMEM, IMDM, H-Y medium | 4 mM | Optimal concentration. |

| Ames' Medium | 0.5 mM | Lower end of the typical range. |

| MCDB Media 131 | 10 mM | Higher end of the typical range. |

| In Vivo Infusion Parameters for Mice | ||

| Bolus Infusion | 0.2125 mg/g body mass | Administered over 1 minute in 150 µL of saline.[13] |

| Continuous Infusion | 0.004 mg/g body mass per minute | Administered for 5-6 hours in a volume of 150-200 µL/h.[13] |

Key Experimental Protocols

In Vitro Cell Culture Labeling with L-Glutamine-¹³C₅

This protocol is adapted for adherent mammalian cells grown in a 6-well plate format.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

L-Glutamine-¹³C₅ tracer medium: Basal medium (e.g., glutamine-free DMEM) supplemented with 10% dialyzed fetal bovine serum (dFBS), desired concentration of L-Glutamine-¹³C₅ (typically 4 mM), and other necessary nutrients (e.g., 25 mM glucose).[9]

-

-20°C Methanol

-

Ice-cold distilled water

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed 200,000 to 3 x 10⁶ cells per well in a 6-well plate with complete growth medium.[9][14] Incubate at 37°C in a 5% CO₂ humidified incubator for at least 6 hours to allow for cell attachment.[9]

-

Media Exchange: After cell attachment, aspirate the growth medium and wash the cells twice with room temperature PBS.[9]

-

Tracer Incubation: Add 2 mL of the pre-warmed L-Glutamine-¹³C₅ tracer medium to each well.[9] Incubate for the desired time period (e.g., 24 hours) to achieve isotopic steady state.[9]

-

Metabolite Quenching and Extraction:

-

Place the plate on ice and aspirate the tracer medium.

-

Immediately add 400 µL of -20°C methanol to each well to quench metabolism.[9]

-

Add 200 µL of ice-cold distilled water to each well and gently shake the plate.[9]

-

Scrape the cells from the well surface using a cell scraper.[9]

-

Transfer the methanol-water cell suspension to a pre-chilled microcentrifuge tube.[9]

-

-

Sample Processing for Mass Spectrometry:

-

For polar metabolites, homogenize the cell suspension, vortex, and centrifuge at high speed (e.g., 18,000 x g) at 4°C for 20 minutes.[14]

-

Transfer the supernatant to a new tube and lyophilize overnight.[14]

-

Reconstitute the dried sample in an appropriate solvent (e.g., 50% acetonitrile) for LC-MS analysis.[14]

-

For fatty acids, a separate extraction protocol involving homogenization and derivatization is required.[9]

-

In Vivo L-Glutamine-¹³C₅ Infusion in Mice

This protocol is a general guideline for stable isotope tracing in mouse models. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Mouse model of interest

-

L-Glutamine-¹³C₅ solution prepared in a 1:1 ratio of molecular biology grade water and 1.8% saline, sterile filtered.[13]

-

Programmable multi-syringe infusion pump system.[13]

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Animal Preparation: Acclimate the mice to the experimental conditions. Anesthetize the mouse prior to the infusion procedure.

-

Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for infusion.

-

L-Glutamine-¹³C₅ Infusion:

-

Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly excise the tissues of interest.

-

Metabolite Quenching: Immediately freeze the collected tissues in liquid nitrogen to quench all metabolic activity.

-

Sample Processing: Tissues should be stored at -80°C until further processing. For metabolite extraction, the frozen tissue is typically pulverized and extracted with a cold solvent mixture (e.g., methanol/water).

Visualizing Amino Acid Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving L-Glutamine-¹³C₅.

Caption: A typical experimental workflow for L-Glutamine-¹³C₅ tracing studies.

Caption: Glutaminolysis and entry of L-Glutamine-¹³C₅ into the TCA cycle.

Caption: The reductive carboxylation pathway for lipid synthesis from L-Glutamine-¹³C₅.

Caption: Synthesis of other amino acids from L-Glutamine-¹³C₅.

Conclusion

L-Glutamine-¹³C₅ is a powerful and versatile tool for elucidating the complex and dynamic nature of amino acid metabolism. By employing the principles and protocols outlined in this guide, researchers in academia and the pharmaceutical industry can gain deeper insights into cellular physiology and pathology. The ability to trace the metabolic fate of glutamine provides a unique window into the metabolic reprogramming that occurs in diseases like cancer, offering the potential to identify novel therapeutic targets and develop more effective treatment strategies. As analytical technologies continue to advance, the application of stable isotope tracers like L-Glutamine-¹³C₅ will undoubtedly play an even more critical role in advancing our understanding of biological systems.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. eurisotop.com [eurisotop.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.1MG [isotope.com]

- 7. This compound [myskinrecipes.com]

- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Characterization and Determination of 13CâLabeled Nonessential Amino Acids in a 13C5âGlutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - Analytical Chemistry - Figshare [figshare.com]

- 11. mdpi.com [mdpi.com]

- 12. The Fate of Glutamine in Human Metabolism. The Interplay with Glucose in Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Glutamine-¹³C₅ in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing L-Glutamine-¹³C₅ in stable isotope tracing studies to investigate cellular metabolism, particularly in the context of cancer research and drug development.

Introduction

L-glutamine is a crucial nutrient for rapidly proliferating cells, serving as a primary carbon and nitrogen source for various metabolic pathways.[1][2] Stable isotope-labeled L-Glutamine-¹³C₅ is a powerful tool for tracing the metabolic fate of glutamine within cells. By replacing standard L-glutamine with its ¹³C-labeled counterpart in cell culture media, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites using mass spectrometry (MS). This technique, known as metabolic flux analysis, provides valuable insights into the activity of key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glutaminolysis, and reductive carboxylation.[1][3][4] Understanding how these pathways are altered in disease states like cancer can reveal novel therapeutic targets.

Key Metabolic Pathways Traced by L-Glutamine-¹³C₅

L-Glutamine-¹³C₅ allows for the detailed investigation of two major glutamine metabolic routes:

-

Glutaminolysis (Oxidative Metabolism): Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle in the oxidative direction.[1][3][4] Using uniformly labeled [U-¹³C₅]glutamine will result in the generation of M+4 labeled TCA cycle intermediates such as malate, fumarate, and aspartate.[1]

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[1][3][4] This pathway is crucial for supplying acetyl-CoA for de novo lipogenesis.[1][3] Tracing with [U-¹³C₅]glutamine will lead to the production of M+5 citrate, M+3 oxaloacetate, M+3 malate, and M+3 fumarate.[1]

Experimental Workflow Overview

The general workflow for an L-Glutamine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis.

References

- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for L-Glutamine-¹³C₅ in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as L-Glutamine-¹³C₅, researchers can trace the path of the labeled atoms through various metabolic pathways. This provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients to produce energy and building blocks for growth and proliferation. Glutamine, a non-essential amino acid, is a key nutrient for many rapidly dividing cells, including cancer cells, making it a critical focus in metabolic research and drug development.[1][2] L-Glutamine-¹³C₅, in which all five carbon atoms are replaced with the stable isotope ¹³C, is a widely used tracer to investigate glutamine metabolism.[2] Its use allows for the comprehensive tracking of glutamine-derived carbon into various downstream metabolites, including intermediates of the tricarboxylic acid (TCA) cycle, other amino acids, and lipids.[3][4]

These application notes provide a detailed overview and experimental protocols for utilizing L-Glutamine-¹³C₅ in metabolic flux analysis, from experimental design and cell culture to mass spectrometry analysis and data interpretation.

Key Metabolic Pathways Traced by L-Glutamine-¹³C₅

L-Glutamine-¹³C₅ is instrumental in elucidating the contributions of glutamine to central carbon metabolism through two primary pathways:

-

Glutaminolysis: This is the canonical pathway where glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate. The ¹³C label can then be traced as it progresses through the oxidative TCA cycle, contributing to the synthesis of other intermediates like succinate, fumarate, and malate.[3][5]

-

Reductive Carboxylation: In some cells, particularly under hypoxic conditions or with mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[3][5] This "reverse" TCA cycle activity is a significant pathway for lipid biosynthesis, and L-Glutamine-¹³C₅ is an excellent tracer for quantifying this flux.[3][5]

Experimental Design and Considerations

Choice of Tracer:

While uniformly labeled L-Glutamine-¹³C₅ provides a comprehensive overview of glutamine's metabolic fate, other glutamine tracers can be used for more specific questions. For instance, [1-¹³C]glutamine or [5-¹³C]glutamine can help distinguish between oxidative and reductive metabolism.[3] However, [U-¹³C₅]glutamine is often the preferred tracer for an initial, broad assessment of glutamine's contribution to the TCA cycle and anaplerosis.[6][7]

Cell Culture Conditions:

It is crucial to use a culture medium that allows for the precise control of nutrient concentrations. Typically, a glutamine-free basal medium is supplemented with a known concentration of L-Glutamine-¹³C₅. The duration of labeling is also a critical parameter and should be optimized to ensure that the intracellular metabolite pools have reached an isotopic steady state, which can vary between cell types and metabolites.[3]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with L-Glutamine-¹³C₅

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Appropriate cell culture plates or flasks

-

Glutamine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Penicillin-Streptomycin solution

-

L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, Inc., CLM-1822-H)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. For a 6-well plate, a common starting density is 200,000 cells/well.[3]

-

Cell Adhesion: Allow cells to adhere and grow for at least 6 hours in complete medium containing unlabeled glutamine.[3]

-

Media Exchange:

-

Aspirate the complete medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the labeling medium: glutamine-free medium supplemented with the desired concentration of L-Glutamine-¹³C₅ (typically 2-4 mM), FBS, and other necessary components.

-

-

Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This can range from a few hours to 24 hours depending on the cell line and the metabolites of interest.[3][7]

-

Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes a widely used method for quenching metabolism and extracting polar metabolites.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold PBS

-

80% Methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Quenching and Washing:

-

Place the cell culture plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamine.

-

-

Extraction:

-

Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).[1]

-

Incubate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching of metabolic activity.

-

-

Cell Lysis and Collection:

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1]

-

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[8]

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat.[1]

-

Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Protocol 3: Sample Preparation and Analysis by GC-MS

Materials:

-

Dried metabolite extracts

-

Pyridine

-

Methoxyamine hydrochloride

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Heating block or oven

-

GC-MS instrument

Procedure:

-

Derivatization: This two-step process is necessary to make the polar metabolites volatile for GC-MS analysis.

-

Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried metabolite pellet. Vortex and incubate at 30°C for 90 minutes.

-

Silylation: Add 80 µL of MTBSTFA and incubate at 60°C for 30 minutes.[1]

-

-

GC-MS Analysis:

-

Transfer the derivatized sample to a GC-MS autosampler vial.

-

Inject 1 µL of the sample into the GC-MS system.

-

The specific GC oven temperature program and MS settings will need to be optimized for the instrument and the metabolites of interest. A typical program might start at a low temperature and ramp up to a higher temperature to separate the metabolites.[9]

-

-

Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds.

Protocol 4: Sample Preparation and Analysis by LC-MS

Materials:

-

Dried metabolite extracts

-

Resuspension solvent (e.g., 50% acetonitrile in water)

-

LC-MS instrument with a suitable column (e.g., HILIC for polar metabolites)

Procedure:

-

Resuspension: Reconstitute the dried metabolite extract in a small volume of resuspension solvent.[1]

-

Centrifugation: Centrifuge the resuspended sample at high speed to pellet any insoluble material.

-

LC-MS Analysis:

-

Transfer the supernatant to an LC-MS autosampler vial.

-

Inject the sample into the LC-MS system.

-

Use a chromatographic method optimized for the separation of polar metabolites.

-

-

Data Acquisition: Acquire data in full scan mode and, if desired, in targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode for specific metabolites of interest.

Data Analysis and Interpretation

The raw mass spectrometry data contains information about the mass-to-charge ratio (m/z) and intensity of all detected ions. For ¹³C tracing experiments, the key is to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).

Data Analysis Workflow:

-

Peak Identification and Integration: Use software to identify metabolite peaks based on their retention time and mass spectrum and to integrate the peak areas for each isotopologue.

-

Correction for Natural Abundance: The naturally occurring ¹³C (approximately 1.1%) must be corrected for to accurately determine the enrichment from the L-Glutamine-¹³C₅ tracer.

-

Flux Calculation: The corrected MIDs are then used as input for MFA software packages (e.g., METRAN, 13CFLUX2, INCA) which use metabolic network models and mathematical algorithms to estimate the intracellular fluxes.[10][11][12][13][14]